2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

Description

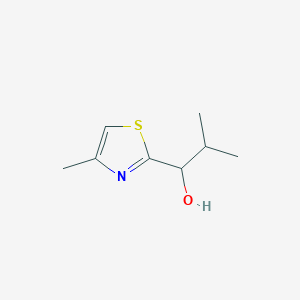

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a secondary alcohol derivative featuring a 4-methyl-substituted thiazole ring. Thiazole-containing compounds are widely studied in medicinal and organic chemistry due to their diverse biological activities, including antiviral, antimicrobial, and antioxidant properties . This article compares the compound with structurally related thiazole derivatives, emphasizing substituent effects, functional group variations, and biological activities.

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H13NOS/c1-5(2)7(10)8-9-6(3)4-11-8/h4-5,7,10H,1-3H3 |

InChI Key |

ZFXLKANEOJNLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C(C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 4-methylthiazole with appropriate reagents to introduce the propanol side chain. One common method involves the alkylation of 4-methylthiazole with 2-bromo-1-propanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of various chemicals, including dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural Features of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

The molecule consists of a propan-1-ol backbone with a 4-methyl-1,3-thiazole moiety attached at the 1-position. The 4-methyl group on the thiazole ring may modulate electronic properties and steric effects, impacting reactivity and binding affinity in biological systems.

Comparison with Thiazole-Containing Analogues

Substituent Variations on the Thiazole Ring

Substituents on the thiazole ring significantly alter molecular properties. Key examples include:

*Calculated based on formula C₈H₁₃N O S.

- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability compared to the target compound’s methyl group .

Functional Group Differences

The propanol group distinguishes the target compound from analogs with acetamide (Pritelivir ), chalcone ( ), or morpholine ( ) moieties. For example:

- Hydroxyl vs. Acetamide : The hydroxyl group in the target compound may improve aqueous solubility compared to Pritelivir’s acetamide, but reduce membrane permeability.

- Chalcone vs. Propanol: ’s chalcone derivative (3a) has conjugated π-systems for antioxidant activity, absent in the target compound .

Physicochemical Properties

- Melting Points : Thiazole derivatives with aromatic substituents (e.g., 3a in ) show higher melting points (172–174°C) due to crystallinity, whereas aliphatic analogs like the target compound likely have lower melting points .

- Solubility : The hydroxyl group may enhance water solubility compared to nitrile derivatives like (4-methyl-1,3-thiazol-2-yl)acetonitrile () .

Biological Activity

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol, also known by its CAS number 1502703-84-5, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is C₈H₁₃NOS, with a molecular weight of approximately 171.26 g/mol. Its structure includes a thiazole ring which is significant in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NOS |

| Molecular Weight | 171.26 g/mol |

| CAS Number | 1502703-84-5 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to this compound demonstrated enhanced antibacterial effects compared to traditional antibiotics like oxytetracycline . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, in vitro assays using human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that certain thiazole compounds exhibited significant cytotoxicity with IC50 values indicating effective concentration levels . The selectivity towards tumorigenic cells over non-tumorigenic cells suggests a promising therapeutic index for these compounds.

Table: IC50 Values of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 105.6 |

| Compound B | L929 | 185.56 |

| 2-Methyl-1-(4-methylthiazol) | MCF7 | TBD |

The precise mechanism by which 2-Methyl-1-(4-methylthiazol) exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in interacting with biological macromolecules, potentially leading to the inhibition of key enzymes involved in metabolic pathways essential for cell survival.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study published in Molecules evaluated a series of thiazole derivatives against resistant bacterial strains. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents .

- Cytotoxicity Assays : Another study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The findings suggested that modifications to the thiazole ring could enhance anticancer activity and reduce toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.